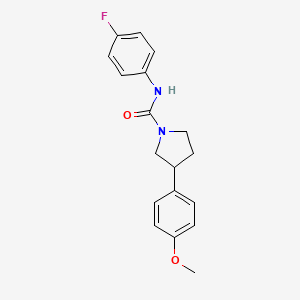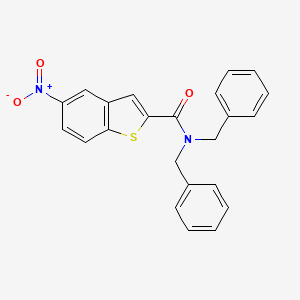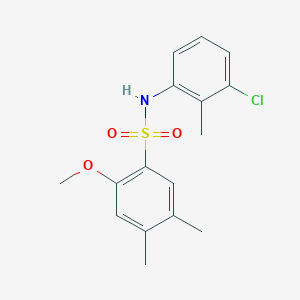
N-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, also known as FMP or fluoromethoxypyrovalerone, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. FMP has gained popularity in recent years due to its psychoactive effects, which are similar to those of other stimulant drugs such as cocaine and amphetamines. However, FMP is a relatively new compound, and its effects on the human body are not yet fully understood.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, compounds structurally related to N-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide have been identified as potent and selective inhibitors of kinase superfamily members, demonstrating significant in vivo efficacy in cancer models. For instance, Schroeder et al. (2009) discovered substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as selective Met kinase inhibitors with favorable pharmacokinetic and safety profiles, advancing into clinical trials due to their promising anticancer activity (Schroeder et al., 2009).
Antitubercular and Antibacterial Activities
Research by Bodige et al. (2019) on pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives revealed compounds with potent anti-TB and antibacterial activities. These compounds, including derivatives with 4-fluorophenyl and 4-methoxyphenyl substituents, exhibited significant efficacy against tuberculosis and bacterial strains such as Escherichia coli and Staphylococcus aureus, highlighting the therapeutic potential of such structures in addressing infectious diseases (Bodige et al., 2019).
Neuroimaging and CNS Disorders
In the field of neuroimaging, fluorinated compounds structurally akin to this compound have been developed as radioligands for PET imaging of CNS receptors. Choi et al. (2015) explored 18F-labeled compounds for quantifying serotonin 1A receptors in human subjects, providing valuable tools for the non-invasive study of psychiatric and neurodegenerative disorders (Choi et al., 2015).
Materials Science
In materials science, the unique structural features of compounds related to this compound lend themselves to the development of novel materials. Sun et al. (2016) reported on electrochromic and electrofluorescent polyamides containing bis(diphenylamino)-fluorene units, demonstrating their potential in smart materials and optoelectronic applications (Sun et al., 2016).
properties
IUPAC Name |
N-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-23-17-8-2-13(3-9-17)14-10-11-21(12-14)18(22)20-16-6-4-15(19)5-7-16/h2-9,14H,10-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKLCUBFAMYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[(2,4-dichlorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2678246.png)
![2-Chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide](/img/structure/B2678249.png)
![N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2678251.png)
![Ethyl 4-[(4-acetylphenyl)carbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate](/img/structure/B2678253.png)
![4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide](/img/structure/B2678254.png)


![3-{3-[(3,4-Dichlorobenzyl)sulfanyl]-5-hydroxy-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2678258.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2678259.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2678262.png)
